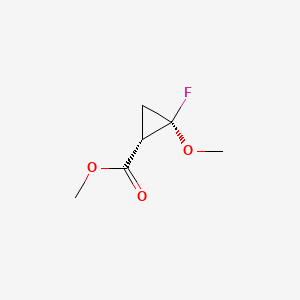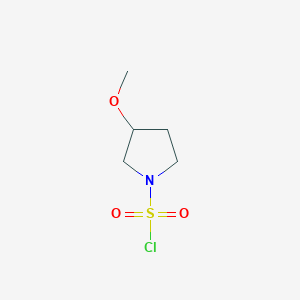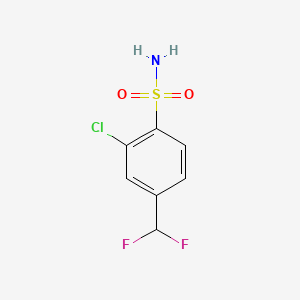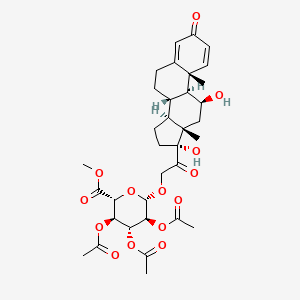![molecular formula C40H57BO2 B13452703 2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-di-tert-butylphenol with boric acid under specific conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to interact with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable tool in organic synthesis and drug design. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used in polymer stabilization.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production and known for its ability to undergo metallation reactions.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Utilized in the synthesis of various organic compounds and known for its reactivity.
Uniqueness
2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique boron-containing dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.
Propiedades
Fórmula molecular |
C40H57BO2 |
|---|---|
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C40H57BO2/c1-35(2,3)30-18-28(19-31(24-30)36(4,5)6)26-17-27(23-34(22-26)41-42-39(13,14)40(15,16)43-41)29-20-32(37(7,8)9)25-33(21-29)38(10,11)12/h17-25H,1-16H3 |
Clave InChI |
FXCPGGCUWTVGDW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)
amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)





![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)


